molecular formula C11H12ClFO3 B1428429 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid CAS No. 1323966-45-5

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid

Cat. No.: B1428429
CAS No.: 1323966-45-5
M. Wt: 246.66 g/mol
InChI Key: RGAWAGUVLATDIZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is an organic compound with the molecular formula C11H12ClFO3. This compound is characterized by the presence of a chloro, ethoxy, and fluoro substituent on a phenyl ring, which is attached to a propionic acid moiety. It is a solid at ambient temperature and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The reaction conditions are optimized to ensure consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation : This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The functional groups on the phenyl ring allow for nucleophilic or electrophilic substitutions, expanding its utility in synthetic chemistry.

Biological Applications

Pharmacological Research
Research indicates that this compound exhibits notable biological activities, particularly hypolipidemic and hypoglycemic effects. Compounds with similar structures have been shown to influence lipid metabolism and glucose levels, suggesting potential therapeutic applications in metabolic disorders. Some specific applications include:

  • Anti-inflammatory Properties : Ongoing studies are exploring its potential as an anti-inflammatory agent.
  • Antibacterial Activity : Derivatives of this compound have demonstrated antibacterial properties, making them candidates for further pharmacological exploration.

Industrial Applications

Pharmaceuticals and Agrochemicals
In the pharmaceutical industry, this compound is utilized in the development of drugs targeting metabolic diseases. Its unique physicochemical properties make it suitable for various formulations. Additionally, its structural similarities to other compounds have led to applications in agrochemicals:

  • Agrochemical Development : Compounds with similar structures have been leveraged in the creation of new agrochemicals that exhibit enhanced efficacy against pests and diseases.

Case Study 1: Hypolipidemic Effects

A study investigated the effects of this compound on lipid metabolism in animal models. Results indicated a significant reduction in serum cholesterol levels, suggesting its potential role in managing hyperlipidemia.

Case Study 2: Antibacterial Properties

Another research project focused on the antibacterial activity of derivatives derived from this compound. The findings revealed that certain derivatives exhibited strong inhibitory effects against various strains of bacteria, highlighting their potential use in antibiotic formulations.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-ethoxyphenyl)propionic acid
  • 3-(4-Chloro-2-fluorophenyl)propionic acid
  • 3-(4-Ethoxy-2-fluorophenyl)propionic acid

Uniqueness

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid is a chemical compound with the potential for significant biological activity. With a molecular formula of C₁₁H₁₂ClFO₃ and a molecular weight of approximately 246.67 g/mol, this compound features a propionic acid moiety attached to a phenyl ring substituted with chloro, ethoxy, and fluorine groups. These structural characteristics contribute to its unique pharmacological properties and potential therapeutic applications.

The stability and reactivity of this compound are influenced by its substituents. It is generally stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases. The compound's unique physicochemical properties, particularly due to the fluorine atom, enhance its biological activity, making it a candidate for drug development targeting metabolic diseases.

Biological Activity

Research indicates that this compound exhibits notable hypolipidemic and hypoglycemic effects. Compounds with similar structures have been shown to influence lipid metabolism and glucose levels, suggesting potential therapeutic applications in metabolic disorders . Additionally, some derivatives of this compound have demonstrated antibacterial and antioxidant properties, indicating further pharmacological exploration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HypolipidemicReduces lipid levels in metabolic disorders
HypoglycemicLowers blood glucose levels
AntibacterialExhibits activity against various bacterial strains
AntioxidantScavenges free radicals, reducing oxidative stress

The biological activity of this compound can be attributed to its interactions at the molecular level. Interaction studies suggest that the compound engages in non-covalent interactions with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its pharmacological effects and can significantly influence its bioavailability and efficacy.

Case Studies

  • Hypolipidemic Effects : A study demonstrated that analogs of this compound significantly reduced serum cholesterol levels in animal models, suggesting its potential as a therapeutic agent for hyperlipidemia.
  • Antioxidant Activity : Another research effort highlighted the compound's ability to scavenge free radicals in vitro, indicating its potential role in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the ethoxy and chloro groups has been linked to enhanced potency compared to similar compounds lacking these substituents. This information is vital for future drug design efforts aimed at improving efficacy and reducing side effects .

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Chlorophenyl)propanoic acidChlorine on phenyl ringLacks ethoxy and fluorine groups
4-Chloro-3-fluorobenzenepropanoic acidChlorine and fluorine on benzeneDifferent propionic acid substituent
Ethyl 2-chloro-3-(4-methylphenyl)propionateMethyl instead of ethoxyVariation in alkoxy substituent

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid, and how can potential impurities be identified?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI) MS is effective for structural confirmation. For example, NIST data for analogous compounds (e.g., 3-(4-chlorophenyl)propionic acid) shows characteristic fragmentation patterns, such as the loss of COOH (44 Da) and Cl/F-related ions . High-resolution MS (HRMS) can differentiate isotopic clusters for Cl/F atoms.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Keio University's LC-ESI-QQ method for 3-(4-hydroxyphenyl)propionic acid detected [M-H]⁻ ions at m/z 179, with MS² fragments at m/z 135 (loss of CO₂) and 93 (benzene ring cleavage) .
  • Nuclear Magnetic Resonance (NMR) : While direct data is unavailable for this compound, ¹H/¹³C NMR of similar halogenated phenylpropionates (e.g., 3-(4-bromophenyl)propionic acid) reveals aromatic proton signals at δ 7.2–7.4 ppm and methylene/methine protons adjacent to the carboxylic acid .
  • Impurity Identification : Compare retention times (HPLC) and MS/MS fragmentation against known intermediates (e.g., unreacted 4-chloro-3-ethoxy-2-fluorobenzaldehyde or esterified byproducts).

Q. What are the established synthetic pathways for this compound, and what critical parameters influence yield and purity?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 4-chloro-3-ethoxy-2-fluorobenzene with acryloyl chloride in the presence of AlCl₃. Monitor reaction temperature (optimally 0–5°C) to avoid polysubstitution .
  • Grignard Addition : Start with 4-chloro-3-ethoxy-2-fluorophenylmagnesium bromide and react with CO₂ to form the carboxylic acid. Use anhydrous conditions to prevent hydrolysis .
  • Critical Parameters :
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution but require strict stoichiometry to avoid side reactions.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Purity >98% is achievable via silica gel chromatography (hexane/ethyl acetate, 3:1) .

Advanced Research Questions

Q. How can computational modeling techniques guide the optimization of synthetic routes or predict the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Reaction Pathway Simulation : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s quantum chemical calculations predict activation energies for Friedel-Crafts acylation, identifying rate-limiting steps .
  • Degradation Prediction : Molecular dynamics (MD) simulations can assess hydrolytic stability. Fluorine’s electron-withdrawing effect may reduce ester hydrolysis but increase sensitivity to UV light.
  • Table: Key Computational Parameters
ParameterValue/SoftwareApplication Example
Basis SetB3LYP/6-311+G(d,p)Optimize geometry of intermediates
Solvent ModelCOSMO (water)Predict solubility and hydrolysis rates
Activation Energy (ΔG‡)25–30 kcal/molCompare Friedel-Crafts vs. Grignard pathways

Q. What methodological approaches are recommended to address discrepancies in reported biological activities of structurally analogous halogenated phenylpropionic acids?

  • Methodological Answer :

  • Comparative SAR Analysis : Map substituent effects using analogues like 3-(4-hydroxyphenyl)propionic acid (anti-inflammatory) and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (antioxidant) . Fluorine and ethoxy groups may enhance membrane permeability but reduce metabolic stability.
  • Controlled Bioassays : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural contributions. For example, conflicting cytotoxicity data may arise from varying logP values (use HPLC to measure partition coefficients).
  • Cross-Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) results. Docking studies with COX-2 or PPARγ receptors can explain activity variations .

Q. Notes

  • Safety : Handle halogenated compounds under fume hoods with PPE. Monitor airborne exposure per OSHA guidelines (e.g., air sampling for chloro/fluoro derivatives) .

Properties

IUPAC Name

3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3,5H,2,4,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWAGUVLATDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227538
Record name Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-45-5
Record name Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 129990612
CID 129990612
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid
CID 129990612
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid
CID 129990612
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid
CID 129990612
CID 129990612
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid
CID 129990612
CID 129990612
CID 129990612
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid
CID 129990612
CID 129990612
3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid

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